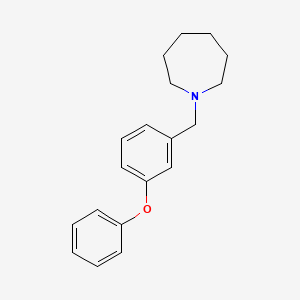

![molecular formula C12H15NO3 B5138726 2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

2-[acetyl(propyl)amino]benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of derivatives similar to 2-[acetyl(propyl)amino]benzoic acid involves various chemical reactions, including the Friedel-Crafts reaction, which is a key step in synthesizing related compounds by reacting o-phthalic anhydride and acetanilide using AlCl_3 as a catalyst. This process is optimized to achieve a yield of 70.4% under specific conditions (Liu Zhao-feng, 2006). Another approach includes the reaction of anthranilic acid derivatives with aryl aldehydes to synthesize N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, highlighting the versatility in synthesizing related benzoic acid derivatives (F. Nikpour, D. Sheikh, M. Saraji, 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[acetyl(propyl)amino]benzoic acid is often characterized by spectroscopic methods and quantum chemical calculations, providing insights into their crystalline forms and stabilization forces. For instance, structural investigations have shown that these compounds may crystallize in specific space groups, with their structures stabilized through intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking (P. Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving derivatives of 2-[acetyl(propyl)amino]benzoic acid include acetylation, which can significantly affect their antitumor activities. Metabolic transformations, including N-acetylation and oxidation, have been identified as main pathways, with the process being influenced by the nature of the substituent (M. Chua et al., 1999). Such reactions highlight the compound's chemical versatility and potential in pharmacological contexts.

Physical Properties Analysis

The physical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as solubility, melting point, and crystalline form, can be influenced by their molecular structure and intermolecular interactions. For example, the solvation environment and molecular conformation deformation energy play crucial roles in determining their crystallisability behavior and polymorphic forms (I. Rosbottom et al., 2022).

Chemical Properties Analysis

The chemical properties of 2-[acetyl(propyl)amino]benzoic acid derivatives, such as reactivity with other compounds, potential for forming co-crystals, and participation in various chemical reactions, are areas of ongoing research. Studies have shown that these compounds can engage in co-crystallisation processes with N-containing bases, leading to the formation of stoichiometric variants and polymorphism, which underscores their complex chemical behavior and potential for diverse applications (Signe Skovsgaard, A. Bond, 2009).

作用机制

Target of Action

The primary target of 2-(N-propylacetamido)benzoic acid, also known as 2-[acetyl(propyl)amino]benzoic acid, is the cyclooxygenase 2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the production of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which are lipid compounds involved in inflammation and pain .

Mode of Action

The compound interacts with the COX-2 enzyme, potentially inhibiting its activity . This inhibition can lead to a decrease in the production of prostanoids, thereby reducing inflammation and pain

Biochemical Pathways

The biochemical pathways affected by 2-(N-propylacetamido)benzoic acid are primarily those involving the synthesis of prostanoids via the COX-2 enzyme . By inhibiting COX-2, the compound disrupts these pathways, leading to a decrease in prostanoid production . The downstream effects of this disruption can include reduced inflammation and pain .

Pharmacokinetics

An in-silico study suggested that similar compounds have good bioavailability and binding affinity with the cox-2 receptor

Result of Action

The primary result of the action of 2-(N-propylacetamido)benzoic acid is a reduction in inflammation and pain due to its inhibition of the COX-2 enzyme and subsequent decrease in prostanoid production . This effect was observed in an in-vivo anti-nociceptive activity test .

属性

IUPAC Name |

2-[acetyl(propyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-8-13(9(2)14)11-7-5-4-6-10(11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFHLWRPKREGPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1=CC=CC=C1C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-propylacetamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

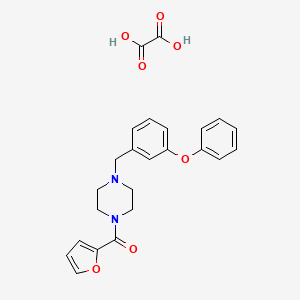

![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5138645.png)

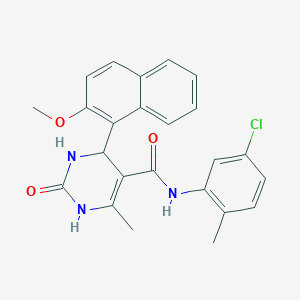

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)

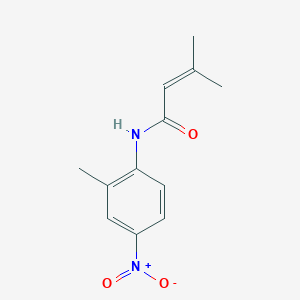

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)

![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)

![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)

![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)

![1-[(4-biphenylyloxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B5138759.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)